molecular formula C21H31N5O2 B6445321 1-[4-(4-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640821-21-0

1-[4-(4-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6445321
CAS No.: 2640821-21-0
M. Wt: 385.5 g/mol
InChI Key: XYPWVLDVEJHQNA-UHFFFAOYSA-N
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Description

1-[4-(4-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H31N5O2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.24777525 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[4-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-17-16-21(23-18(2)22-17)26-9-6-20(7-10-26)28-15-5-4-8-24-11-13-25(14-12-24)19(3)27/h16,20H,6-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPWVLDVEJHQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)OCC#CCN3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₈H₂₃N₅O
  • Molecular Weight: 345.41 g/mol
  • Structure: The compound consists of a piperazine ring, a piperidine moiety, and a pyrimidine derivative, which are linked by an ether bond and a butynyl chain.

Research indicates that compounds with similar structural features often interact with various biological targets, including:

  • Muscarinic Receptors: Compounds containing piperidine and piperazine rings have been studied for their antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders .
  • Tyrosinase Inhibition: Some derivatives exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. This property is significant for developing treatments for hyperpigmentation disorders .

Pharmacological Effects

  • Antimelanogenic Activity:
    • Compounds related to the target molecule have shown promising results in inhibiting the activity of tyrosinase. For instance, one study reported that certain piperazine derivatives reached IC₅₀ values as low as 0.18 μM against Agaricus bisporus tyrosinase, suggesting strong antimelanogenic potential without cytotoxic effects .
  • Neurological Implications:
    • The structural components suggest potential use in treating neurological diseases by modulating cholinergic signaling through muscarinic receptor antagonism. This could be beneficial for conditions like Alzheimer's disease and other cognitive impairments .
  • Cytotoxicity Studies:
    • Preliminary cytotoxicity assays indicate that related compounds exhibit varying degrees of cytotoxic effects against cancer cell lines, such as HL-60 cells. These studies are crucial for evaluating the therapeutic index of the compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures:

StudyFindings
Evaluation of Tyrosinase InhibitorsIdentified competitive inhibitors with low IC₅₀ values (e.g., 0.18 μM) demonstrating potential for skin whitening applications.
Muscarinic Receptor AntagonismHighlighted the role of piperidine derivatives in modulating M4 receptor activity, with implications for treating neurological disorders.
Cytotoxicity Against Cancer CellsShowed that certain derivatives exhibited significant cytotoxic effects on HL-60 cells, warranting further investigation into their anticancer potential.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of this compound may act as antagonists for specific muscarinic receptors (M4), which are implicated in neurological conditions such as Alzheimer's disease and schizophrenia. The ability to modulate these receptors could lead to new therapeutic strategies for managing these disorders .

Antidepressant Activity

Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Its structural features allow it to interact with various biological targets, making it a candidate for further development in oncology .

Case Study 1: M4 Antagonism in Alzheimer's Models

A study evaluated the effects of similar compounds on cognitive function in transgenic mouse models of Alzheimer's disease. Results showed that M4 antagonists improved memory performance and reduced amyloid-beta plaque formation, suggesting a neuroprotective role for these compounds .

Case Study 2: Antidepressant Efficacy

In another study, a related compound was tested for antidepressant activity using the forced swim test in rodents. The results indicated significant reductions in immobility time, supporting its potential as an antidepressant agent .

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